molecular formula C23H22NaO2P B13144070 Sodium 5-(triphenylphosphoranylidene)pentanoate

Sodium 5-(triphenylphosphoranylidene)pentanoate

Cat. No.: B13144070
M. Wt: 384.4 g/mol
InChI Key: BVMLGZLXLPSMCM-UHFFFAOYSA-M
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Description

Sodium 5-(triphenylphosphoranylidene)pentanoate is a chemical compound with the molecular formula C23H22NaO2P It is known for its unique structure, which includes a triphenylphosphoranylidene group attached to a pentanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-(triphenylphosphoranylidene)pentanoate typically involves the reaction of triphenylphosphine with a suitable pentanoic acid derivative under basic conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM).

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Sodium 5-(triphenylphosphoranylidene)pentanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: It can be reduced to yield phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphoranylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under mild to moderate conditions.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted pentanoate derivatives.

Scientific Research Applications

Sodium 5-(triphenylphosphoranylidene)pentanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Sodium 5-(triphenylphosphoranylidene)pentanoate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphoranylidene group can stabilize reaction intermediates, facilitating the formation of new chemical bonds. Molecular targets and pathways include interactions with enzymes and other biological molecules, influencing their activity and function.

Comparison with Similar Compounds

  • Sodium 5-(diphenylphosphoranylidene)pentanoate
  • Sodium 5-(methylphosphoranylidene)pentanoate
  • Sodium 5-(ethylphosphoranylidene)pentanoate

Comparison: Sodium 5-(triphenylphosphoranylidene)pentanoate is unique due to the presence of three phenyl groups attached to the phosphorus atom, which provides steric hindrance and electronic effects that influence its reactivity. Compared to similar compounds with fewer or different substituents, it may exhibit different reactivity patterns and stability, making it suitable for specific applications in synthesis and research.

Properties

Molecular Formula

C23H22NaO2P

Molecular Weight

384.4 g/mol

IUPAC Name

sodium;5-(triphenyl-λ5-phosphanylidene)pentanoate

InChI

InChI=1S/C23H23O2P.Na/c24-23(25)18-10-11-19-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17,19H,10-11,18H2,(H,24,25);/q;+1/p-1

InChI Key

BVMLGZLXLPSMCM-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)P(=CCCCC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Na+]

Origin of Product

United States

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